4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide
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Overview
Description
4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide is a complex organic compound that features a benzamide core with an isopropoxy group and a morpholino group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Attachment of the Butyl Chain: The butyl chain with the morpholino group can be introduced through a nucleophilic substitution reaction. This involves reacting 4-(2-phenylmorpholino)butylamine with the benzamide core under suitable conditions, such as in the presence of a base like triethylamine.
Final Assembly: The final compound is obtained by combining the intermediate products through a series of condensation reactions, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide can undergo various chemical reactions, including:
Oxidation: The isopropoxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidation of the isopropoxy group can yield 4-isopropoxybenzaldehyde or 4-isopropoxybenzoic acid.
Reduction: Reduction of the benzamide group can yield 4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)aniline.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological pathways due to the presence of the morpholino group.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the nervous system, modulating their activity.
Pathways Involved: It could influence signaling pathways related to neurotransmission, potentially affecting processes such as synaptic plasticity and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)aniline: Similar structure but with an amine group instead of a benzamide.
4-isopropoxybenzaldehyde: Similar structure but with an aldehyde group instead of a benzamide.
Uniqueness
4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the isopropoxy and morpholino groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-19(2)29-22-12-10-21(11-13-22)24(27)25-14-6-7-15-26-16-17-28-23(18-26)20-8-4-3-5-9-20/h3-5,8-13,19,23H,6-7,14-18H2,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNXDWHATHBKQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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